2-Bromo-1,3-dimethoxybenzene
Overview
Description
2-Bromo-1,3-dimethoxybenzene is a brominated derivative of dimethoxybenzene, a compound that features prominently in various organic synthesis processes. The presence of bromine and methoxy groups on the benzene ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated benzene derivatives, such as 2-Bromo-1,3-dimethoxybenzene, often involves regioselective bromination techniques. For instance, the synthesis of various 1,2-dibromobenzenes, which are valuable precursors for organic transformations, has been described using sequences that include regioselective bromination, ortho-metalation, and halogen/metal permutations . Additionally, the NBS bromination of dimethoxy-dimethylbenzene under various conditions has been studied, leading to different bromination products and showcasing the synthetic utility of these methods .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be significantly affected by the presence of bromine. For example, the study of bromine substitution on 2,3-dimethoxybenzaldehyde revealed that bromine atoms decrease certain intermolecular contacts while increasing others, such as H···Br and Br···Br interactions, which can influence the crystalline arrangements of these compounds .
Chemical Reactions Analysis
Brominated benzene derivatives are known to participate in a variety of chemical reactions. For example, the palladium-catalyzed amination of dibromobenzene derivatives can lead to the formation of polyaza macrocycles, although the yields depend on the structure of the starting compound and the polyamine used . Furthermore, the bromination-dehydrobromination of certain compounds can yield synthetic equivalents useful in Michael addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives like 2-Bromo-1,3-dimethoxybenzene are influenced by the substituents on the benzene ring. The introduction of bromine can affect the reactivity, as well as the linear and third-order nonlinear optical properties of these compounds. For instance, bromine substitution has been shown to enhance the nonlinear third-order susceptibility, which is a desirable property for materials used in nonlinear optics . Additionally, the crystal structure and molecular conformation of brominated benzene derivatives can be studied using spectroscopic methods and theoretical calculations, providing insights into their stability and charge transfer characteristics .
Scientific Research Applications
Synthesis of Sulfur-functionalized Benzoquinones : A study by Aitken et al. (2016) explored the regioselective bromination of dimethoxybenzene derivatives, leading to the synthesis of sulfur-containing quinone derivatives, which are important in pharmaceutical and material science research (Aitken, Jethwa, Richardson, & Slawin, 2016).
Preparation for Pharmacokinetic Studies : Wang, Fawwaz, and Heertum (1993) synthesized a dimethoxybenzene derivative for in vivo pharmacokinetic and pharmacodynamic evaluation, indicating its utility in drug development (Wang, Fawwaz, & Heertum, 1993).
Ring Expansion in Chemical Synthesis : Agou et al. (2015) investigated the treatment of dimethoxybenzene compounds with alkyne molecules, highlighting the potential for creating complex chemical structures useful in various synthetic applications (Agou, Wasano, Sasamori, Guo, Nagase, & Tokitoh, 2015).
Regioselective Photoprotonation Studies : Research by Mathivanan et al. (1992) on the photoprotonation of dimethoxybenzenes in specific solvents contributes to the understanding of chemical reactions under light exposure, which is critical in photochemistry (Mathivanan, Cozens, McCLELLAND, & Steenken, 1992).
Synthesis of 2H-Indazolo[2,1-b]phthalazine-triones : Ghorbani-Vaghei et al. (2011) used a derivative of dimethoxybenzene in the synthesis of phthalazine-triones, demonstrating its role in facilitating complex organic syntheses (Ghorbani-Vaghei, Karimi-Nami, Toghraei-Semiromi, Amiri, & Ghavidel, 2011).
Aryne Cross-Coupling Reactions : Diemer et al. (2011) studied the use of dimethoxybenzene in aryne cross-coupling reactions, which is significant in the field of organic synthesis, especially for creating biaryl compounds (Diemer, Begaud, Leroux, & Colobert, 2011).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVYSMMZHORFKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346455 | |
Record name | 2-Bromo-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-dimethoxybenzene | |
CAS RN |
16932-45-9 | |
Record name | 2-Bromo-1,3-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16932-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1,3-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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